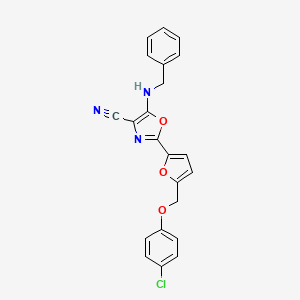

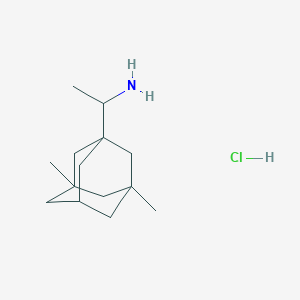

![molecular formula C18H18N4O2 B2514179 1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1020976-99-1](/img/structure/B2514179.png)

1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea" is a heterocyclic compound that features a pyrido[1,2-a]pyrimidinone core substituted with a benzyl group and a urea moiety. This structure suggests potential for various chemical interactions and biological activities, given the presence of multiple functional groups capable of hydrogen bonding and other non-covalent interactions.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the condensation of urea derivatives with other reactive intermediates. For instance, the reaction of N-(benzyloxy)urea with diketones under acidic conditions can lead to the formation of pyrimidinone derivatives, as seen in the synthesis of 1-benzyloxy-2(1H)-pyrimidinones . Similarly, the synthesis of pyrazolo[3,4-d]pyrimidines from 6-(benzylidenehydrazino)uracils through thermolysis indicates the potential for cyclization reactions to construct the pyrido[1,2-a]pyrimidinone skeleton .

Molecular Structure Analysis

The molecular structure of urea derivatives can be significantly influenced by the nature of the substituents. For example, the association of N-(pyridin-2-yl),N'-substituted ureas with hydrogen bonding counterparts has been studied, revealing the importance of intramolecular hydrogen bonding and the substituent effect on complex formation . Single-crystal X-ray diffraction has been used to confirm the structure of such ureas in the crystalline state, which could be relevant for understanding the crystalline structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can lead to various reactions. For instance, the reaction of N-(benzyloxy)urea with diketones can yield pyrimidinone derivatives . Additionally, the benzyl group in such compounds can be involved in further transformations, such as the formation of benzylidenehydrazino derivatives that can undergo cyclization to form pyrazolo[3,4-d]pyrimidines upon thermolysis . These reactions highlight the potential pathways for modifying the pyrido[1,2-a]pyrimidinone core.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of urea and benzyl groups suggests the possibility of hydrogen bonding and π-π interactions, which could affect solubility, melting point, and other physicochemical parameters. The electronic properties of the substituents could also influence the acidity or basicity of the compound, as well as its reactivity in complexation reactions, as observed in the case of substituted ureas .

科学的研究の応用

Antioxidant Properties

1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea has shown potential in antioxidant applications. A study demonstrated the synthesis of a derivative compound with significant antioxidant activity, highlighted by its high scavenging activity against stable DPPH radical, reaching 80% at a concentration of 1000 μg/mL (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Insecticidal and Antibacterial Potential

Research has explored the insecticidal and antibacterial potential of compounds related to 1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea. A study synthesized derivatives and evaluated them against certain insects and microorganisms, indicating potential use in pest control and microbial inhibition (Deohate & Palaspagar, 2020).

Chemical Synthesis and Characterization

The compound has been a focus in the field of chemical synthesis and characterization. For instance, the synthesis and structural analysis of related compounds have been extensively studied, providing insights into the chemical properties and potential applications of these derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Applications in Heterocyclic Chemistry

1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is significant in heterocyclic chemistry. Studies have shown its utility in synthesizing various heterocyclic systems, suggesting broad applications in pharmaceuticals and material science (Noguchi, Shirai, Nakashima, Arai, Nishida, Yamamoto, & Kakehi, 2003).

Anticancer Potential

The compound's derivatives have been investigated for their potential in cancer therapy. One study discovered a novel series of N-aryl-N'-pyrimidin-4-yl ureas, derived from 1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea, showing significant antitumor activity, supporting its potential therapeutic use as a new anticancer agent (Guagnano et al., 2011).

作用機序

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the compound , bind with high affinity to multiple receptors . This suggests that 1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea may also interact with multiple targets.

Mode of Action

Similar compounds have been found to interact with their targets through various mechanisms, such as electrophilic substitution .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Action Environment

It is known that various factors can affect the course of reactions involving similar compounds .

特性

IUPAC Name |

1-benzyl-3-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-12-8-9-15-20-13(2)16(17(23)22(15)11-12)21-18(24)19-10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H2,19,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXPDCHCLPIVTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)NC(=O)NCC3=CC=CC=C3)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2514096.png)

![Methyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxyacetate](/img/structure/B2514103.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine](/img/structure/B2514105.png)

![2-[(2-Aminophenyl)thio]nicotinonitrile](/img/structure/B2514106.png)

![N-(2-chlorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514107.png)

![Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride](/img/structure/B2514114.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone](/img/structure/B2514119.png)